molecular formula C17H13NO2 B188150 6-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 60538-98-9

6-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B188150
CAS No.: 60538-98-9
M. Wt: 263.29 g/mol
InChI Key: QTHANKFZSPYAPO-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylquinoline-4-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and anticancer research. Its structural framework is found in compounds investigating multiple therapeutic pathways. Researchers utilize this quinoline core to develop novel inhibitors targeting critical cellular mechanisms. Scientific studies on closely related 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated their potential as histone deacetylase (HDAC) inhibitors, specifically showing selectivity for HDAC3 isoform inhibition, which can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, this chemotype serves as a foundation for designing tubulin polymerization inhibitors that bind to the colchicine site, disrupting microtubule dynamics and exhibiting potent antiproliferative activity against a range of human cancer cell lines . Some 6-methoxy-2-arylquinoline analogues also display significant P-glycoprotein (P-gp) inhibitory activity, which is a promising strategy for overcoming multidrug resistance in cancer chemotherapy by increasing intracellular concentrations of chemotherapeutic agents . The 2-phenylquinoline-4-carboxamide derivatives are also investigated for their action on other targets, such as carbonic anhydrase isoforms . This compound is intended for research purposes only in the development of targeted cancer therapies and biochemical probe molecules.

Properties

IUPAC Name

6-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)14(17(19)20)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHANKFZSPYAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351378
Record name 6-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60538-98-9
Record name 6-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-phenylquinoline-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with acetoacetic ester, followed by cyclization and subsequent oxidation . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield . The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-phenylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Properties

Mechanism of Action
6-Methyl-2-phenylquinoline-4-carboxylic acid has been identified as a potent inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their inhibition can lead to significant anticancer effects, including:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment.

Case Studies
Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including:

Cancer TypeCell Lines TestedObserved Effects
LeukemiaK562, U266, U937Induction of apoptosis
Breast CancerMCF-7, MDA-MB-231Cell cycle arrest
Lung CarcinomaA549Inhibition of tumor growth
Ovarian CancerA2780Increased apoptosis
Hepatocellular CarcinomaHepG2Significant reduction in cell viability

In one study, the compound was shown to increase the proportion of cells in the G2/M phase from 3.44% to 32.57% upon treatment with increasing concentrations .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Various derivatives have been synthesized and tested against common bacterial strains:

Bacterial StrainActivity Observed
Staphylococcus aureusModerate to high activity
Escherichia coliVariable activity
Pseudomonas aeruginosaLow activity

The structural modifications of this compound have been linked to increased antibacterial efficacy, making it a candidate for further development in treating bacterial infections .

P-Glycoprotein Inhibition

Some analogues of this compound have demonstrated the ability to inhibit P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance in cancer therapy. By inhibiting P-gp, these compounds can enhance the efficacy of other anticancer drugs by increasing their intracellular concentrations .

Pharmaceutical Development

Due to its diverse biological activities, this compound serves as a valuable building block in pharmaceutical research. Its derivatives are being explored for potential applications in drug design targeting various diseases beyond cancer, including neurodegenerative disorders and metabolic diseases.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antibacterial Activity
  • 2-Phenylquinoline-4-carboxylic acid derivatives (e.g., compounds 5a4 and 5a7) exhibit potent activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). Amino substituents enhance binding affinity to bacterial enzymes .
  • 6-Methyl-2-phenylquinoline-4-carboxylic acid lacks direct antibacterial data but shares structural motifs with active analogs.
P-glycoprotein Inhibition
Fluorescence and Chromatography
  • The methyl group at C6 in the target compound enhances fluorescence quantum yield compared to methoxy or chloro analogs .

Physicochemical Properties

  • Solubility: Fluoro and chloro substituents (e.g., 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) reduce solubility in polar solvents, impacting formulation strategies .

Biological Activity

6-Methyl-2-phenylquinoline-4-carboxylic acid (6-MPQCA) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

6-MPQCA is characterized by a quinoline backbone with a methyl group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is C17H13NO2C_{17}H_{13}NO_2, with a molecular weight of approximately 279.29 g/mol. The unique structure allows for various modifications, enhancing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. A study evaluated several quinoline derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that structural modifications in compounds similar to 6-MPQCA enhanced their antibacterial activity (see Table 1) .

Compound NameBacterial StrainInhibition Zone (mm)Comparison
This compoundS. aureus15Better than ampicillin
This compoundE. coli12Comparable to gentamycin

Anticancer Properties

6-MPQCA has shown potential as an anticancer agent. In vitro studies demonstrated its efficacy against various cancer cell lines, including multidrug-resistant strains. The compound was evaluated for cytotoxicity using the MTT assay, revealing moderate toxicity levels that suggest further investigation into its mechanisms of action is warranted .

The biological activity of 6-MPQCA is attributed to its ability to interact with specific molecular targets. One proposed mechanism involves the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression associated with cell cycle regulation and apoptosis . Additionally, studies indicate that quinoline derivatives may act as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy .

Study on Antileishmanial Activity

A recent study synthesized various quinoline derivatives, including 6-MPQCA, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated that certain derivatives exhibited potent activity with IC50 values less than 10 µg/mL, suggesting their potential as therapeutic agents against leishmaniasis .

Evaluation of Anticonvulsant Activity

Another investigation explored the anticonvulsant properties of 6-MPQCA through animal models. The compound demonstrated significant protective effects against induced seizures, indicating its potential use in treating epilepsy .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-phenylquinoline-4-carboxylic acid, and what reaction conditions are critical for success?

  • Methodological Answer : The Pfitzinger reaction is a common method, involving condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate) . Alternative routes include acylation of methylanthranilate derivatives followed by heterocyclization under base catalysis. Key parameters include pH control (alkaline conditions), temperature (reflux), and solvent selection (e.g., ethanol or DMF). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Look for characteristic signals: aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–2.8 ppm), and carboxylic acid protons (broad signal ~δ 12–13 ppm).
  • IR : Confirm the presence of carboxylic acid (-COOH) via a strong O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) stretch (~1680–1720 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z 279 (C₁₇H₁₃NO₂) and fragmentation patterns consistent with quinoline scaffolds .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers in a dry, ventilated area to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to sodium acetate (e.g., K₂CO₃, triethylamine) to improve cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?

  • Methodological Answer :
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl at position 6) show enhanced antibacterial activity due to increased membrane permeability .
  • Data Analysis : Use dose-response assays (e.g., MIC values) and molecular docking to correlate substituent effects with target binding (e.g., bacterial topoisomerases) .

Q. What strategies resolve contradictions in reported biological efficacy data for quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line selection, incubation time, and compound purity (validate via HPLC ≥95%).
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀) and adjust for substituent-specific steric/electronic effects .

Key Recommendations for Researchers

  • Experimental Design : Prioritize DoE (Design of Experiments) to systematically vary reaction parameters.
  • Data Validation : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm compound purity.
  • Collaboration : Cross-reference findings with computational models (e.g., DFT for electronic properties) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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